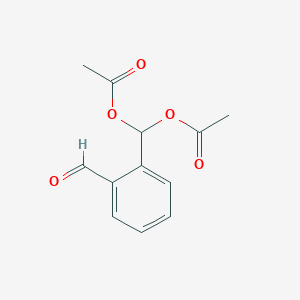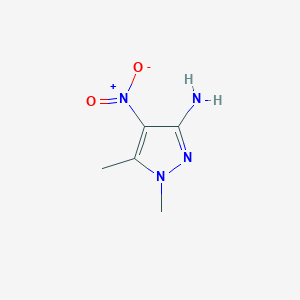
1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms and various substituents, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . Another method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrazine.
Substitution: Substitution reactions often involve nucleophilic substitution at the nitrogen or carbon atoms.
Common Reagents and Conditions:
Oxidation: Bromine, DMSO under oxygen.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions . The compound’s unique structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 1H-Pyrazole, 3,4-dimethyl-
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,1’-Methanediylbis-(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine)
Uniqueness: 1H-Pyrazol-3-amine, 1,5-dimethyl-4-nitro- stands out due to its specific substituents, which confer unique chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89607-18-1 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1,5-dimethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6)7-8(3)2/h1-2H3,(H2,6,7) |
InChI Key |
OPSCBKWWIDRPHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)N)[N+](=O)[O-] |
solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(6-methylhepta-2,4-dien-2-yl)oxy]silane](/img/structure/B14399737.png)
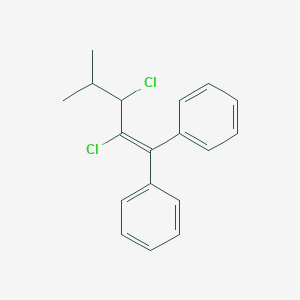
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
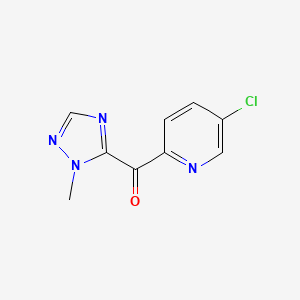
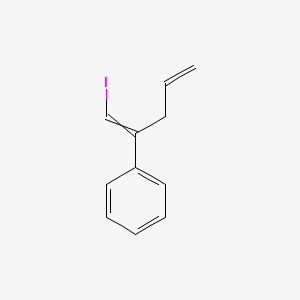
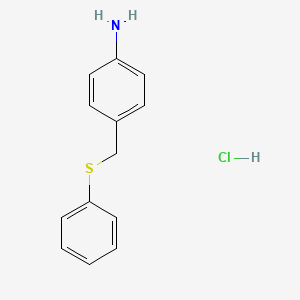
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
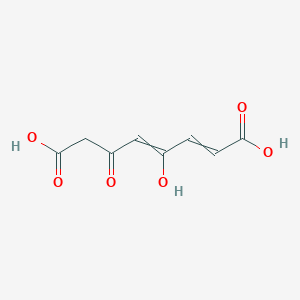
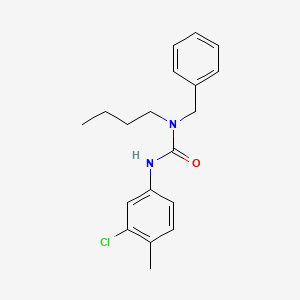
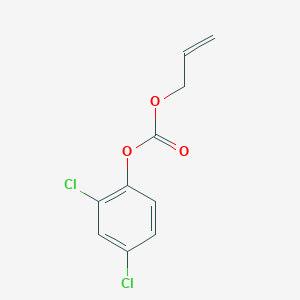

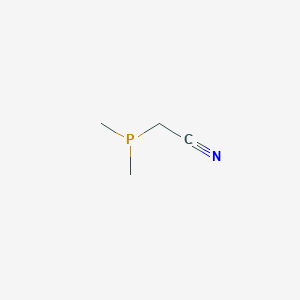
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
